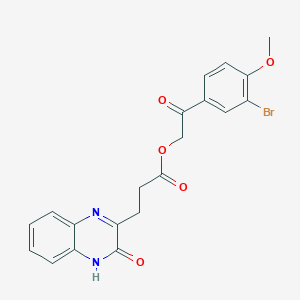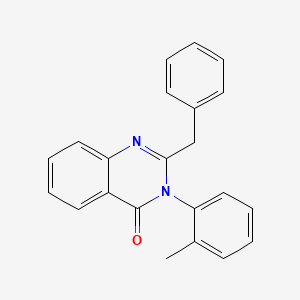![molecular formula C15H21N3S2 B10874466 2-[(3-Methylbutyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B10874466.png)
2-[(3-Methylbutyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ISOPENTYLSULFANYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-AMINE is a heterocyclic compound that belongs to the class of benzothienopyrimidines. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ISOPENTYLSULFANYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-AMINE typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction leads to the formation of the desired benzothienopyrimidine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(ISOPENTYLSULFANYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the isopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.
Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with new functional groups at the 4-position.
Scientific Research Applications
2-(ISOPENTYLSULFANYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-AMINE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory agent by inhibiting cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) expression.
Pharmacology: It is studied for its potential anticancer properties, particularly in inhibiting protein tyrosine kinases and cyclin-dependent kinases.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(ISOPENTYLSULFANYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets:
Cyclooxygenase-2 (COX-2): The compound inhibits COX-2, reducing the production of pro-inflammatory prostaglandins.
Protein Tyrosine Kinases: It inhibits these kinases, which play a crucial role in cell signaling and cancer progression.
Cyclin-Dependent Kinases (CDKs): The compound acts as an inhibitor of CDKs, which are essential for cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and exhibit various biological activities, including antiproliferative and antimicrobial properties.
Thioxopyrimidines: These compounds contain a sulfur atom and are known for their diverse biological activities, such as antioxidant and anticancer properties.
Uniqueness
2-(ISOPENTYLSULFANYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-AMINE is unique due to its specific substitution pattern and the presence of the isopentylsulfanyl group
Properties
Molecular Formula |
C15H21N3S2 |
|---|---|
Molecular Weight |
307.5 g/mol |
IUPAC Name |
2-(3-methylbutylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H21N3S2/c1-9(2)7-8-19-15-17-13(16)12-10-5-3-4-6-11(10)20-14(12)18-15/h9H,3-8H2,1-2H3,(H2,16,17,18) |
InChI Key |
VWTZLRLPGNJAPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCSC1=NC(=C2C3=C(CCCC3)SC2=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Tert-butylphenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10874389.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B10874394.png)

![N'-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide](/img/structure/B10874402.png)
![2-(ethylsulfanyl)-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B10874406.png)
![3-benzyl-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10874411.png)
![ethyl 4-[(7,8-dimethoxy-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoate](/img/structure/B10874412.png)
![N-ethyl-4-[2-({(1Z)-1-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)ethyl]piperazine-1-carbothioamide](/img/structure/B10874419.png)
![2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-[2-(thiophen-2-yl)ethyl]-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10874425.png)
![4-{4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B10874440.png)
![Methyl 3-[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)sulfonyl]-5-chlorothiophene-2-carboxylate](/img/structure/B10874447.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-3-(3,5-dimethylphenyl)quinazolin-4(3H)-one](/img/structure/B10874454.png)
![Methyl 7-(2-fluorophenyl)-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B10874460.png)

